molecular formula C14H13NO2 B14134965 Ethyl 5-phenylpicolinate

Ethyl 5-phenylpicolinate

Cat. No.: B14134965
M. Wt: 227.26 g/mol
InChI Key: YLTRNHCOZCQBTP-UHFFFAOYSA-N
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Description

Ethyl 5-phenylpicolinate is an organic compound with the molecular formula C14H13NO2. It is a derivative of picolinic acid, where the ethyl ester is substituted at the 5-position with a phenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-phenylpicolinate can be synthesized through several methods. One common approach involves the esterification of 5-phenylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired product.

Another method involves the direct alkylation of 5-phenylpicolinic acid with ethyl iodide in the presence of a base like potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenylpicolinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to yield 5-phenylpicolinic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), it can be reduced to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 5-phenylpicolinic acid and ethanol.

    Reduction: 5-phenylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-phenylpicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ethyl 5-phenylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Ethyl 5-phenylpicolinate can be compared with other picolinic acid derivatives:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 6-phenylpicolinate: Similar structure but with the phenyl group at the 6-position.

    Ethyl 5-(4-methylphenyl)picolinate: Similar structure but with a methyl-substituted phenyl group.

These compounds share similar reactivity but may differ in their physical properties and specific applications. This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 5-phenylpyridine-2-carboxylate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-9-8-12(10-15-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

YLTRNHCOZCQBTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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